molecular formula C9H9N3O B11912062 (7-Amino-1,8-naphthyridin-2-yl)methanol

(7-Amino-1,8-naphthyridin-2-yl)methanol

Cat. No.: B11912062
M. Wt: 175.19 g/mol
InChI Key: NGWZUXDGHXDRFK-UHFFFAOYSA-N
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Description

(7-Amino-1,8-naphthyridin-2-yl)methanol is a functionalized 1,8-naphthyridine derivative of high interest in medicinal chemistry and materials science. The 1,8-naphthyridine core is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets. This specific compound, featuring both amino and hydroxymethyl functional groups, serves as a versatile precursor for the synthesis of more complex molecules. Researchers value 1,8-naphthyridine derivatives for their broad spectrum of biological activities, which includes potential applications as anticancer agents, antiviral drugs (such as HIV-1 integrase inhibitors), and antimicrobial compounds . The structural motif is also explored in the development of fluorescent chemosensors for metal ion detection, leveraging its photochemical properties . In coordination chemistry, the 1,8-naphthyridine ring can act as a polydentate nitrogen-donor ligand, forming complexes with various metals that may exhibit catalytic or fluorescent behavior . The presence of the hydroxymethyl group at the 2-position and the amino group at the 7-position provides handles for further chemical modification, making this compound a valuable intermediate for constructing libraries of bioactive molecules or functional materials . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle all chemicals with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

(7-amino-1,8-naphthyridin-2-yl)methanol

InChI

InChI=1S/C9H9N3O/c10-8-4-2-6-1-3-7(5-13)11-9(6)12-8/h1-4,13H,5H2,(H2,10,11,12)

InChI Key

NGWZUXDGHXDRFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CC(=N2)N)CO

Origin of Product

United States

Synthetic Methodologies for 7 Amino 1,8 Naphthyridin 2 Yl Methanol and Its Naphthyridine Precursors

Classical and Modern Synthetic Routes to 1,8-Naphthyridine (B1210474) Ring Systems

The construction of the 1,8-naphthyridine core can be accomplished through several classical and modern synthetic reactions. These methods typically involve the condensation and cyclization of appropriately substituted pyridine (B92270) precursors.

Friedlander Condensation and its Variants

The Friedlander condensation is a widely employed method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. nih.govrsc.org This reaction involves the condensation of a 2-aminopyridine (B139424) derivative containing a carbonyl group with a compound possessing an active methylene (B1212753) group. connectjournals.com A common starting material for the synthesis of 1,8-naphthyridines via the Friedlander reaction is 2-aminonicotinaldehyde. nih.govconnectjournals.com

The reaction can be catalyzed by either acids or bases. connectjournals.com Modern variations of the Friedlander synthesis focus on milder and more environmentally benign conditions. For instance, the reaction has been shown to proceed efficiently in water using choline (B1196258) hydroxide (B78521) as a metal-free, non-toxic, and water-soluble catalyst. nih.gov This method offers high yields and a simple workup procedure. nih.gov Another approach involves performing the condensation under solvent-free grinding conditions at room temperature, catalyzed by cerium(III) chloride heptahydrate, which also affords high yields of the desired 1,8-naphthyridine products. connectjournals.com

The versatility of the Friedlander condensation allows for the introduction of a wide range of substituents on the newly formed ring by varying the active methylene compound. nih.govacs.org

Table 1: Examples of Friedlander Condensation for the Synthesis of Substituted 1,8-Naphthyridines
Starting Carbonyl CompoundCatalyst/SolventReaction ConditionsProductYield (%)Reference
AcetoneCholine hydroxide/Water50 °C, 6 h2-Methyl-1,8-naphthyridine99 nih.gov
Cyclohexanone[Bmmim][Im]80 °C, 24 h2,3-Cyclopentano-1,8-naphthyridineModerate acs.orgnih.gov
Ethyl acetoacetateCeCl3·7H2O/Solvent-freeRoom Temperature, grindingEthyl 2-methyl-1,8-naphthyridine-3-carboxylateHigh connectjournals.com
AcetylacetoneCeCl3·7H2O/Solvent-freeRoom Temperature, grinding3-Acetyl-2-methyl-1,8-naphthyridineHigh connectjournals.com

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a route to 4-hydroxy-1,8-naphthyridine derivatives, which can be further functionalized. wikipedia.orgresearchgate.net This reaction typically begins with the condensation of a 2-aminopyridine with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgthieme-connect.de The resulting intermediate undergoes a thermal cyclization to form a 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. wikipedia.orgthieme-connect.deablelab.eu Subsequent hydrolysis and decarboxylation yield the 4-hydroxy-1,8-naphthyridine. wikipedia.org

It is noted that for the successful synthesis of 1,8-naphthyridines using this method, the starting 2-aminopyridine often requires an electron-donating group at the 6-position. thieme-connect.de In the absence of such a group, the reaction may favor the formation of pyrido[1,2-a]pyrimidines. thieme-connect.de The reaction is typically carried out at high temperatures, often using a high-boiling solvent like Dowtherm A. thieme-connect.de Microwave irradiation has also been employed to improve reaction times and yields. ablelab.eu

Combes Reaction

The Combes quinoline (B57606) synthesis can be adapted to produce 1,8-naphthyridines. This reaction involves the acid-catalyzed condensation of a 2-aminopyridine with a β-diketone. nih.govwikipedia.org The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization followed by dehydration to yield the substituted 1,8-naphthyridine. wikipedia.org Concentrated sulfuric acid is a common catalyst for this reaction. wikipedia.org A modification using a mixture of polyphosphoric acid and an alcohol can serve as a more effective dehydrating agent. wikipedia.org The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aminopyridine and the β-diketone. wikipedia.org

Grignard Reactions

Grignard reagents are powerful nucleophiles that can be used to form carbon-carbon bonds. chem-station.comadichemistry.com In the context of 1,8-naphthyridine synthesis, Grignard reagents can be employed to introduce substituents onto a pre-existing naphthyridine ring. For example, the reaction of a halo-substituted 1,8-naphthyridine with a Grignard reagent can lead to the corresponding alkyl or aryl-substituted derivative through a cross-coupling reaction.

Furthermore, Grignard reagents can be utilized in the construction of the naphthyridine ring itself. While specific examples for 1,8-naphthyridines are less common, the synthesis of the isomeric 1,6-naphthyridin-4-one derivatives has been achieved through the addition of Grignard reagents to a substituted aminonicotinonitrile, followed by an acid-catalyzed cyclocondensation. This demonstrates the potential of Grignard reagents in building the core naphthyridine scaffold.

Niementowski Reaction

The Niementowski reaction is another classical method that can be applied to the synthesis of 1,8-naphthyridines. rsc.orgadichemistry.com This reaction involves the condensation of an aminonicotinic acid with a ketone or an aldehyde to form a hydroxy-substituted 1,8-naphthyridine. adichemistry.comwikipedia.org The reaction is typically carried out at high temperatures. wikipedia.org Variations of this reaction have been developed to improve its practicality, such as the use of polyphosphoric acid or a catalytic amount of base. wikipedia.org The mechanism is thought to be similar to the Friedlander condensation, proceeding through an initial condensation to form an imine or enamine, followed by intramolecular cyclization and dehydration. wikipedia.org A documented example for the synthesis of 1,8-naphthyridines is the reaction of ethyl 2-amino-6-phenylnicotinate. rsc.org

Pfitzinger-Borsche Reaction

The Pfitzinger-Borsche reaction involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. nih.govwikipedia.org This reaction can be conceptually extended to the synthesis of 1,8-naphthyridine-4-carboxylic acids by using aza-analogs of isatin. The reaction is initiated by the base-catalyzed hydrolysis of the isatin derivative to a keto-acid. This intermediate then condenses with the carbonyl compound to form an imine or enamine, which subsequently cyclizes and dehydrates to give the final product. wikipedia.org While direct examples for the synthesis of 1,8-naphthyridines are not as prevalent as for quinolines, the general mechanism provides a viable synthetic strategy.

Aza-Wittig Reaction

The aza-Wittig reaction is a powerful tool in organic synthesis for the formation of imines, which can then be elaborated into N-heterocycles. wikipedia.orgchem-station.com This reaction involves the reaction of an iminophosphorane with a carbonyl compound. In the context of 1,8-naphthyridine synthesis, an appropriately substituted pyridine bearing an iminophosphorane can react with a suitable carbonyl compound in an intramolecular fashion to construct the second ring of the naphthyridine system.

A notable application involves the synthesis of various 1,8-naphthyridine derivatives through an aza-Wittig/electrocyclic ring closure process. researchgate.net In this approach, iminophosphoranes derived from substituted pyridines react with heterocumulenes like aromatic isocyanates to directly yield the 1,8-naphthyridine core in good yields, ranging from 60% to 97%. researchgate.net This strategy highlights the utility of the aza-Wittig reaction in creating complex heterocyclic systems in a single step.

The general mechanism of the aza-Wittig reaction is analogous to the standard Wittig reaction, proceeding through a four-membered oxazaphosphetane intermediate which then collapses to form the imine and triphenylphosphine (B44618) oxide. wikipedia.org One of the challenges of this reaction is the removal of the triphenylphosphine oxide byproduct. wikipedia.org

A one-pot sequence combining the Staudinger reaction, aza-Wittig reaction, and Castagnoli–Cushman reaction has been developed to produce novel polycyclic systems, demonstrating the versatility of the aza-Wittig reaction in complex molecule synthesis. nih.gov

Other Condensation and Cyclization Methodologies

Beyond the aza-Wittig reaction, several other condensation and cyclization reactions are pivotal in the synthesis of 1,8-naphthyridines. The Friedländer annulation is a classic and widely used method. This reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene group, such as a ketone or an ester. nih.govnih.govacs.org

Recent advancements have focused on making the Friedländer reaction more environmentally friendly. For instance, a gram-scale synthesis of 1,8-naphthyridines has been reported using water as the solvent and a biocompatible ionic liquid, choline hydroxide (ChOH), as a catalyst. nih.govacs.org This method is notable for being a one-step process with easy product separation and high yields. nih.gov Another approach utilizes basic ionic liquids like [Bmmim][Im] as both catalyst and solvent for the Friedländer reaction, offering good yields and the potential for catalyst reuse. nih.govacs.org

Multicomponent reactions offer an efficient route to substituted 1,8-naphthyridines. A one-pot, three-component condensation of substituted 2-aminopyridines, malononitrile (B47326) or methyl/ethyl cyanoacetate, and various aldehydes in the presence of an N-bromosulfonamide as a Lewis acid catalyst provides good yields under mild, room temperature conditions. organic-chemistry.orgorganic-chemistry.org

Specific Synthetic Pathways to (7-Amino-1,8-naphthyridin-2-yl)methanol and its Direct Precursors

The synthesis of the target molecule, this compound, requires specific functionalization of the 1,8-naphthyridine core. This typically involves the synthesis of key intermediates that can be further elaborated.

Synthesis of 7-Amino-1,8-naphthyridin-2(1H)-one

The synthesis of 7-Amino-1,8-naphthyridin-2(1H)-one has been reported in the literature, and its crystal structure has been characterized. nih.gov This compound serves as a crucial precursor, containing the desired amino group at the 7-position and a carbonyl group at the 2-position, which can be a handle for introducing the hydroxymethyl group. The synthesis of this intermediate allows for the subsequent reduction to form the final product.

Reduction Strategies for Carboxyl/Aldehyde Precursors to Hydroxymethyl Derivatives

The conversion of a carboxylic acid or aldehyde group at the 2-position of the naphthyridine ring to a hydroxymethyl group is a key reduction step. Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org It is important to note that milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids or esters. libretexts.orglibretexts.org

For the reduction of aldehydes to primary alcohols, both LiAlH₄ and NaBH₄ can be employed. libretexts.org The choice of reducing agent may depend on the presence of other functional groups in the molecule that need to be preserved. Catalytic hydrosilylation using manganese(I) complexes has also emerged as a method for the reduction of carboxylic acids to alcohols under mild conditions. nih.gov

A specific example of such a transformation in the 1,8-naphthyridine series involves the synthesis of 2-amino-7-hydroxymethyl-1,8-naphthyridine. nih.gov This was achieved by taking the corresponding acetyl-protected aldehyde intermediate and hydrolyzing the acetyl group. nih.gov

Multistep Synthesis and Intermediate Derivatization

The amino group can also be introduced at a later stage of the synthesis. For example, a chloro-substituted naphthyridine can be converted to an amino-substituted one. An improved method for the synthesis of 2,7-diamino-1,8-naphthyridine has been reported. researchgate.net

Catalysis in Naphthyridine Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of 1,8-naphthyridines. Both metal-based and organocatalysts have been employed.

In the context of the Friedländer reaction, various catalysts have been shown to be effective. Choline hydroxide, an ionic liquid, has been used as a metal-free, non-toxic, and water-soluble catalyst for the synthesis of 1,8-naphthyridines in water. nih.govacs.org Basic ionic liquids have also been demonstrated to catalyze the Friedländer reaction effectively. nih.govacs.org N-bromosulfonamides can act as Lewis acid catalysts in three-component reactions to form substituted 1,8-naphthyridines. organic-chemistry.orgorganic-chemistry.org

Copper-catalyzed annulation reactions provide another route to substituted naphthyridines. organic-chemistry.org Furthermore, organocatalytic methods are emerging for the functionalization of the naphthyridine ring system. For instance, an organocatalytic cyclizative rearrangement has been reported for the meta-hydroxylation of azaarene N-oxides, including 1,8-naphthyridine. acs.org

The table below summarizes some of the catalysts used in the synthesis of 1,8-naphthyridine derivatives.

CatalystReaction TypeKey Features
Choline hydroxide (ChOH)Friedländer CondensationMetal-free, water-soluble, biocompatible, enables gram-scale synthesis in water. nih.govacs.org
[Bmmim][Im]Friedländer CondensationBasic ionic liquid, acts as both solvent and catalyst, allows for catalyst reuse. nih.govacs.org
N-BromosulfonamidesThree-component CondensationLewis acid catalyst, mild reaction conditions, good to high yields. organic-chemistry.orgorganic-chemistry.org
Copper(II) bromide (CuBr₂)AnnulationUsed in combination with trifluoroacetic acid for the synthesis of quinoline derivatives, a related heterocycle. organic-chemistry.org
Nitrilium ion (in situ)Cyclizative RearrangementOrganocatalyst for meta-hydroxylation of azaarene N-oxides. acs.org

Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as versatile and environmentally friendly catalysts and solvents for a variety of organic transformations, including the synthesis of 1,8-naphthyridine derivatives. wikipedia.orgnih.govnih.govnih.gov Their low vapor pressure, thermal stability, and recyclability make them attractive alternatives to traditional volatile organic solvents. nih.gov The Friedlander annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, is a common and straightforward method for synthesizing the 1,8-naphthyridine core. wikipedia.orgnih.gov

The use of basic ionic liquids can facilitate the Friedlander reaction without the need for additional, often hazardous, acid or base catalysts. wikipedia.org Research has demonstrated that certain basic ionic liquids, such as 1-butyl-3-methylimidazolium imidazole (B134444) ([Bmmim][Im]), exhibit significant catalytic activity in the synthesis of 1,8-naphthyridine derivatives. wikipedia.orgnih.govnih.gov These reactions often proceed with high yields under relatively mild conditions.

For instance, the reaction of 2-amino-3-pyridinecarboxaldehyde (B47744) with various ketones in the presence of a basic ionic liquid can afford a range of substituted 1,8-naphthyridines. The ionic liquid can often be recovered and reused multiple times without a significant loss of catalytic activity, further enhancing the green credentials of this method. nih.gov

Table 1: Ionic Liquid-Catalyzed Synthesis of 1,8-Naphthyridine Derivatives via Friedlander Reaction wikipedia.orgnih.gov

EntryIonic Liquid CatalystReactantsTemperature (°C)Time (h)Yield (%)
1[Bmmim][Im]2-amino-3-pyridinecarboxaldehyde, 2-phenylacetophenone802490
2[Bmmim][Br]2-amino-3-pyridinecarboxaldehyde, 2-phenylacetophenone802465
3[Bmmim][BF4]2-amino-3-pyridinecarboxaldehyde, 2-phenylacetophenone802458
4[Bmmim][Im]2-amino-3-pyridinecarboxaldehyde, cyclohexanone802475

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium(II)-catalyzed Stille Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are instrumental in the functionalization of heterocyclic cores like 1,8-naphthyridine. The Stille reaction, which involves the coupling of an organotin compound with an organic halide or pseudohalide catalyzed by a palladium complex, is a widely used and versatile method. wikipedia.orglibretexts.orgorganic-chemistry.orgthermofisher.com

The Stille coupling is known for its tolerance of a wide variety of functional groups, making it suitable for the synthesis of complex molecules. thermofisher.com In the context of synthesizing precursors for this compound, a Stille coupling could be envisioned for introducing either the amino or a precursor to the hydroxymethyl group onto a pre-formed naphthyridine ring. For example, a halogenated 1,8-naphthyridine could be coupled with an aminostannane (B14696203) or a stannane (B1208499) bearing a protected hydroxymethyl group.

The general mechanism of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: A palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated to form the final product (R¹-R²), regenerating the palladium(0) catalyst. wikipedia.org

Beyond Stille coupling, other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are highly effective for introducing amino groups onto aryl and heteroaryl halides. nih.govnih.govmemphis.edu This reaction could be used to install the amino group at the 7-position of a suitably halogenated 1,8-naphthyridine precursor.

A reported synthesis of the closely related isomer, 2-amino-7-hydroxymethyl-1,8-naphthyridine, demonstrates a multi-step approach that involves the initial formation of the naphthyridine ring followed by functional group manipulation. nih.gov This synthesis starts with 2-amino-7-methyl-1,8-naphthyridine and proceeds through acetylation of the amino group, oxidation of the methyl group to an aldehyde, reduction of the aldehyde to a hydroxymethyl group, and finally, deacetylation to reveal the free amino group. nih.gov

Table 2: Synthesis of 2-Amino-7-hydroxymethyl-1,8-naphthyridine nih.gov

StepStarting MaterialReagents and ConditionsProductYield (%)
12-Amino-7-methyl-1,8-naphthyridineAcetic anhydride, 80°C, 12h2-Acetylamino-7-methyl-1,8-naphthyridine87
22-Acetylamino-7-methyl-1,8-naphthyridineSeO₂, dioxane, 50-55°C, 4h2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde75
32-Acetylamino-1,8-naphthyridine-7-carboxaldehydeNaBH₄, dry THF, 3-4h2-Acetylamino-7-hydroxymethyl-1,8-naphthyridine85
42-Acetylamino-7-hydroxymethyl-1,8-naphthyridine1N NaOH, r.t., 12h2-Amino-7-hydroxymethyl-1,8-naphthyridine80

Green Chemistry Principles and Environmentally Benign Synthetic Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its precursors can benefit significantly from the application of these principles.

The use of ionic liquids as recyclable catalysts and solvents, as discussed in section 2.3.1, is a prime example of a green chemistry approach. wikipedia.orgnih.govnih.govnih.gov These reactions often lead to high yields and allow for the easy separation and reuse of the catalytic system, minimizing waste. nih.gov

Another key green chemistry strategy is the use of water as a solvent. Water is non-toxic, non-flammable, and readily available. Research has shown that the Friedlander synthesis of 1,8-naphthyridines can be successfully carried out in water, sometimes with the aid of a biocompatible ionic liquid like choline hydroxide as a catalyst. organic-chemistry.org This approach avoids the use of hazardous organic solvents and expensive metal catalysts. organic-chemistry.org

Furthermore, catalyst-free and solvent-free reaction conditions represent a highly desirable green synthetic methodology. Some domino reactions for the synthesis of functionalized 1,8-naphthyridines have been developed to proceed under catalyst-free conditions in environmentally friendly solvents like ethanol, or even under solvent-free conditions by grinding the reactants together. These methods often result in high yields, short reaction times, and simple work-up procedures.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization Strategies of 7 Amino 1,8 Naphthyridin 2 Yl Methanol and Its Analogues

Oxidation Reactions (e.g., to N-oxides, aldehydes)

The oxidation of (7-Amino-1,8-naphthyridin-2-yl)methanol and its analogues can be selectively targeted to either the nitrogen atoms of the naphthyridine ring or the primary alcohol function.

N-Oxide Formation: The nitrogen atoms within the 1,8-naphthyridine (B1210474) ring are susceptible to oxidation, typically with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxides. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the peroxy acid. The regioselectivity of this oxidation can be influenced by the electronic effects of the substituents on the ring. The amino group at the 7-position, being an electron-donating group, can influence which nitrogen atom is preferentially oxidized.

Oxidation of the Hydroxyl Group: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 7-amino-1,8-naphthyridine-2-carbaldehyde. This transformation is a crucial step in elaborating the C2 substituent. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the tolerance of other functional groups in the molecule.

Common oxidizing agents include:

Manganese dioxide (MnO2): A mild and selective reagent for the oxidation of allylic and benzylic alcohols.

Dess-Martin periodinane (DMP): A versatile and mild oxidant that allows for the conversion of primary alcohols to aldehydes with high efficiency.

Swern oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method is known for its mild conditions and high yields.

The resulting aldehyde is a key intermediate for various subsequent reactions, including reductive aminations and Wittig-type reactions, to introduce further molecular diversity.

Reduction Reactions (e.g., to amine derivatives, tetrahydro forms)

Reduction reactions involving this compound and its analogues can target the naphthyridine ring or other functional groups.

Reduction of the Naphthyridine Ring: The aromatic 1,8-naphthyridine system can be reduced to its partially or fully saturated tetrahydro-1,8-naphthyridine derivatives. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and choice of catalyst and solvent, can influence the extent of reduction.

Reduction of Other Functional Groups: If the molecule contains other reducible functional groups, such as a nitro group that might be present in an analogue, these can also be reduced. For instance, a nitro group can be reduced to an amino group using various reducing agents, including catalytic hydrogenation or metals in acidic media (e.g., Fe/HCl).

Nucleophilic and Electrophilic Substitution Reactions

The 1,8-naphthyridine ring system is generally considered electron-deficient, which influences its reactivity towards nucleophilic and electrophilic substitution.

Electrophilic Aromatic Substitution (SEAr): Electrophilic aromatic substitution on the 1,8-naphthyridine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. However, the presence of the strongly activating amino group at the C7 position can direct electrophiles to specific positions on the ring. The most likely positions for electrophilic attack would be ortho and para to the amino group, although the inherent reactivity of the naphthyridine core makes these reactions less common than on more electron-rich aromatic systems.

Functional Group Interconversions of the Amino and Hydroxyl Moieties

The amino and hydroxyl groups of this compound are versatile handles for a wide array of functional group interconversions, significantly expanding the synthetic utility of this scaffold. vanderbilt.eduimperial.ac.uk

Reactions of the Amino Group:

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This can be useful for protecting the amino group or for introducing specific functionalities.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides, although care must be taken to control the degree of alkylation (mono- vs. di-alkylation).

Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, cyano groups, or hydroxyl groups.

Reactions of the Hydroxyl Group:

Esterification: The primary alcohol can be esterified with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis, reacting the corresponding alkoxide (formed by deprotonation with a strong base) with an alkyl halide.

Halogenation: The hydroxyl group can be replaced by a halogen using reagents such as thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination. vanderbilt.edu This conversion transforms the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. youtube.commasterorganicchemistry.com

Formation of Complex Heterocyclic Systems and Fused Rings

The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. The presence of multiple reactive sites allows for intramolecular cyclization reactions or intermolecular reactions followed by cyclization.

For instance, the amino group and a suitably functionalized C2 substituent can participate in cyclization reactions to form a new ring fused to the naphthyridine core. One common strategy is the Friedländer annulation, where an o-aminoaryl aldehyde or ketone reacts with a compound containing an activated methylene (B1212753) group (e.g., a ketone or nitrile) to form a quinoline (B57606) ring system. acs.org Analogous strategies can be envisioned where the amino group of a 7-amino-1,8-naphthyridine derivative reacts with a suitable partner to construct a new fused ring.

Derivatives of 1,8-naphthyridine have been utilized in the synthesis of macrocycles and other complex architectures, highlighting the versatility of this heterocyclic system in constructing elaborate molecular structures. acs.org

Spectroscopic and Advanced Structural Characterization of 7 Amino 1,8 Naphthyridin 2 Yl Methanol and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1,8-naphthyridine (B1210474) derivatives, ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

While specific NMR data for (7-Amino-1,8-naphthyridin-2-yl)methanol is not extensively reported, the analysis of related structures, such as 7-methyl-1,8-naphthyridin-2-amine (B72067) and various amino-1,8-naphthalimides, allows for a detailed prediction of its spectral features.

In the ¹H NMR spectrum of this compound, the protons of the naphthyridine core are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts of these protons are influenced by the electronic effects of the amino (-NH₂) and hydroxymethyl (-CH₂OH) substituents. The amino group, being an electron-donating group, would cause an upfield shift (to lower ppm values) of the protons on the same ring, particularly the one at the C6 position. The hydroxymethyl group at the C2 position would influence the protons on its adjacent ring. The methylene (B1212753) protons of the -CH₂OH group would likely appear as a singlet or a multiplet, depending on coupling with the hydroxyl proton, typically in the range of δ 4.5-5.0 ppm. The protons of the amino group would be observed as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the naphthyridine rings would resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the amino group (C7) would experience an upfield shift due to the shielding effect of the nitrogen lone pair. Conversely, the carbon atom bonded to the electronegative oxygen of the hydroxymethyl group (C2) would be shifted downfield. The carbon of the hydroxymethyl group itself would be found in the aliphatic region, typically around δ 60-70 ppm.

For comparison, the ¹³C NMR spectral data for a related compound, 2-amino-N-propyl-1,8-naphthalimide, shows signals corresponding to the aromatic carbons and the aliphatic side chain, illustrating the distinct regions where different carbon atoms resonate rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on the analysis of structurally similar compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H37.2 - 7.5-
H47.8 - 8.1-
H57.0 - 7.3-
H66.8 - 7.1-
-CH₂OH4.5 - 5.060 - 70
-NH₂5.0 - 6.0 (broad)-
C2-155 - 165
C3-120 - 125
C4-135 - 140
C4a-120 - 125
C5-110 - 115
C6-105 - 110
C7-150 - 160
C8a-145 - 150

Electronic Absorption and Luminescence Spectroscopy

Electronic absorption (UV-Vis) and luminescence (fluorescence) spectroscopy are powerful tools to probe the electronic transitions and excited state properties of molecules. The 1,8-naphthyridine core is a known chromophore, and its absorption and emission characteristics are sensitive to substituent effects and the molecular environment.

The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands in the UV and possibly the near-visible region, corresponding to π-π* and n-π* transitions within the aromatic system. Studies on 2-amino-1,8-naphthyridine dimers have shown maximum absorption wavelengths (λ_max) in the range of 336 to 341 nm nih.gov. The presence of the amino group at the C7 position in the target molecule is likely to cause a red-shift (bathochromic shift) in the absorption bands compared to the unsubstituted 1,8-naphthyridine, due to the extension of the conjugated system by the lone pair of the amino group.

Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission maximum (λ_em) and the fluorescence quantum yield are highly dependent on the nature of the substituents and the solvent polarity. For instance, in a series of amino-substituted 1,8-naphthalimides, the position of the amino group significantly influences the photophysical properties rsc.org. While 2-amino-1,8-naphthalimide shows fluorescence that is insensitive to solvent polarity, 3- and 4-amino derivatives exhibit strong positive solvatofluorochromism, where the emission red-shifts with increasing solvent polarity rsc.org. This suggests that the excited state of these molecules has a more polar character than the ground state. A similar behavior could be anticipated for this compound.

Table 2: Representative Absorption and Emission Data for Related Naphthyridine Derivatives

Compound Absorption Max (λ_max, nm) Emission Max (λ_em, nm) Reference
2-Amino-1,8-naphthyridine dimers336 - 341389.5 - 398.5 nih.gov
2-Amino-N-propyl-1,8-naphthalimide (in Methanol)~350~425 rsc.orgrsc.org
4-Amino-N-propyl-1,8-naphthalimide (in Methanol)~420~540 rsc.orgrsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₉N₃O), the expected exact mass can be calculated. The high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ corresponding to this calculated mass, confirming the elemental composition of the molecule.

The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways for such a molecule could include the loss of the hydroxymethyl group (-CH₂OH), the amino group (-NH₂), or molecules like water (H₂O) or hydrogen cyanide (HCN) from the naphthyridine ring system. The relative abundance of the fragment ions can give clues about the stability of different parts of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

The N-H stretching vibrations of the primary amino group (-NH₂) are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the hydroxyl group (-OH) in the hydroxymethyl substituent would also appear in this region, typically as a broad band. The C-H stretching vibrations of the aromatic naphthyridine ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene group (-CH₂) would be just below 3000 cm⁻¹.

The C=N and C=C stretching vibrations of the naphthyridine ring system would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-N stretching vibration of the amino group and the C-O stretching of the alcohol would be expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The N-H bending vibrations of the amino group would also be present in the 1550-1650 cm⁻¹ region.

For comparison, the IR spectrum of 2-amino-N-propyl-1,8-naphthalimide shows N-H stretching bands at 3472 and 3366 cm⁻¹, and C=O stretching at 1686 cm⁻¹ rsc.org.

Table 3: Predicted Characteristic IR Absorption Bands for this compound This table is predictive and based on general IR correlation tables and data from similar compounds.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
-NH₂N-H Stretch3300 - 3500 (two bands)
-OHO-H Stretch3200 - 3600 (broad)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic -CH₂-C-H Stretch2850 - 2960
C=C, C=N (ring)Ring Stretch1400 - 1650
-NH₂N-H Bend1550 - 1650
-CH₂-C-H Bend1450 - 1470
C-OC-O Stretch1000 - 1260
C-NC-N Stretch1250 - 1350

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While a crystal structure for this compound is not available, the crystal structure of the closely related compound, 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate, offers significant insights into the likely solid-state packing and intermolecular interactions nih.gov.

In the solid state, this compound is expected to exhibit a network of intermolecular interactions that dictate its crystalline packing. Based on the analysis of 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate, hydrogen bonding will be a dominant feature nih.gov. The amino group (-NH₂) and the hydroxymethyl group (-CH₂OH) are excellent hydrogen bond donors, while the nitrogen atoms of the naphthyridine ring and the oxygen of the hydroxymethyl group are hydrogen bond acceptors.

It is anticipated that strong N-H···N and O-H···N hydrogen bonds would form between adjacent molecules, leading to the formation of supramolecular assemblies such as chains or sheets. The presence of the hydroxymethyl group introduces an additional site for hydrogen bonding, potentially leading to more complex three-dimensional networks.

Computational and Theoretical Investigations of 7 Amino 1,8 Naphthyridin 2 Yl Methanol and Naphthyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectra

Density Functional Theory (DFT) has become a important method for electronic structure calculations in many-electron systems. researchgate.net It is widely used to investigate the equilibrium geometry and spectroscopic properties of naphthyridine derivatives. researchgate.netias.ac.in DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p), can accurately predict molecular structures, total energies, and the distribution of atomic charges. researchgate.netnih.gov

Theoretical infrared (IR) spectra simulated by DFT calculations for isolated molecules generally show good agreement with experimental spectra, which helps in assigning observed absorption bands to specific intramolecular vibrations. mdpi.com For instance, DFT has been employed to study the vibrational frequencies of various complex organic molecules, with scaling factors often applied to improve the correlation between calculated and experimental results. mdpi.com The electronic absorption spectra of novel pyrrolo[1',5'-a]-1,8-naphthyridine compounds have been successfully assigned with support from DFT calculations, which indicated that the observed maximum absorption (λmax) corresponds to π→π* transitions. ias.ac.in

Furthermore, DFT is utilized to explore the electronic properties that govern the structure and reactivity of these compounds. researchgate.net This includes the calculation of dipole moments, non-linear optical (NLO) properties, and molecular electrostatic potential maps, which characterize the forces governing molecular structure. researchgate.net The study of methanol (B129727) adsorption on surfaces using DFT has shown how intermolecular hydrogen bonding plays a crucial role in stabilizing the molecular overlayer and influences the electronic structure. aps.org

Table 1: Key Parameters Obtained from DFT Calculations for Naphthyridine Systems

ParameterDescriptionRelevance
Optimized Geometry The lowest energy, three-dimensional arrangement of atoms in the molecule.Provides insights into bond lengths, bond angles, and overall molecular shape. researchgate.netnih.gov
Total Energy The total electronic energy of the molecule in its optimized geometry.Used to compare the relative stability of different isomers or conformations. researchgate.net
Electronic Spectra (UV-Vis) Calculated absorption wavelengths and oscillator strengths corresponding to electronic transitions.Helps in the interpretation and assignment of experimental UV-Vis spectra. researchgate.netias.ac.in
Vibrational Frequencies (IR) Calculated frequencies corresponding to molecular vibrations.Aids in the assignment of bands in experimental IR spectra. mdpi.com
Mulliken/NBO Atomic Charges Distribution of electron density among the atoms in the molecule.Indicates sites susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov
Molecular Electrostatic Potential (ESP) A map of the electrostatic potential on the electron density surface.Visualizes charge distribution and predicts regions for intermolecular interactions. nih.gov
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility, intermolecular forces, and interaction with external electric fields. researchgate.net

Molecular Orbital Analysis

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior and reactivity of chemical compounds. youtube.com A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO primarily acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For conjugated systems like naphthyridines, the pi (π) system consists of overlapping p-orbitals, leading to the formation of π bonding and π* antibonding molecular orbitals. youtube.com The number of molecular orbitals in a π system is equal to the number of overlapping atomic p-orbitals. youtube.com In naphthalene (B1677914), for example, the 10 p-orbitals combine to form 10 molecular orbitals, and its aromatic stability is explained by the fact that the 10 π-electrons completely fill the five bonding molecular orbitals. libretexts.org

In heteronuclear molecules, the atomic orbitals of the different atoms have different energies. youtube.com This leads to an uneven contribution of atomic orbitals to the molecular orbitals and a generally smaller energy splitting between bonding and antibonding MOs compared to homonuclear diatomics. youtube.com Analysis of global quantum molecular descriptors, such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energy values, providing further insights into molecular stability and reactivity. researchgate.net

Table 2: Frontier Molecular Orbitals and Their Significance

Orbital/ParameterDescriptionChemical Significance
HOMO (Highest Occupied Molecular Orbital) The molecular orbital with the highest energy that contains electrons.Represents the ability to donate electrons; associated with sites of electrophilic attack. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital) The molecular orbital with the lowest energy that does not contain electrons.Represents the ability to accept electrons; associated with sites of nucleophilic attack. researchgate.net
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO).A key indicator of chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. researchgate.net

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and the associated energy barriers. acs.org For naphthyridine synthesis, such as the Friedländer reaction, quantum chemical calculations can propose plausible mechanistic pathways. acs.orgresearchgate.net

One study revisited the Friedländer reaction for the gram-scale synthesis of 1,8-naphthyridines in water, proposing a reaction mechanism supported by quantum chemical calculations. acs.org The study highlighted the role of a cholinium-based ionic liquid (ChOH-IL) as a catalyst. Non-covalent interaction (NCI) analysis of the transition states was performed to understand the importance of hydrogen bonds in stabilizing these high-energy structures and lowering the reaction barriers. acs.org For example, a strong O-H···O=C hydrogen bond was identified between the catalyst and the substrate in a key transition state. acs.org The calculated energy barriers for the final aromatization steps were found to be very low (1.1-1.8 kcal/mol), explaining the rapid formation of the desired product. acs.org

Theoretical studies have also been applied to aza-Diels-Alder reactions for synthesizing tetrahydro-1,5-naphthyridine derivatives, showing that the reaction proceeds through specific endo transition states to achieve regio- and stereoselectivity. nih.gov Similarly, the mechanism for the trifluoromethylation of 1,5-naphthyridine (B1222797) has been investigated, proposing a six-membered transition state involving hydrogen fluoride (B91410) (HF) that facilitates the reaction. nih.gov

Table 3: Computational Investigation of a Reaction Mechanism

StepDescriptionComputational Output
1. Geometry Optimization Reactants, intermediates, transition states, and products are structurally optimized to find their lowest energy conformations.Optimized 3D structures, bond lengths, and angles.
2. Frequency Calculation Vibrational frequencies are calculated for all optimized structures.Confirms structures as minima (no imaginary frequencies) or transition states (one imaginary frequency). Provides zero-point vibrational energies.
3. Transition State Search Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are used to locate the transition state structure connecting reactants and products.The geometry of the high-energy transition state.
4. Intrinsic Reaction Coordinate (IRC) The reaction path is followed downhill from the transition state to confirm it connects the intended reactant and product.A map of the minimum energy path for the reaction.
5. Energy Profile The relative energies of all species along the reaction coordinate are calculated to determine activation energies and reaction enthalpies.A reaction coordinate diagram showing energy barriers and relative stabilities. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is widely used in computer-aided drug design to predict the activity of new compounds and to optimize lead structures. researchgate.netnih.gov

For naphthyridine derivatives, 2D-QSAR models have been developed to predict their inhibitory activity against targets like HIV-1 integrase. researchgate.net These models use computational descriptors related to the compounds' physicochemical properties (e.g., polarizability, electronegativity) to correlate with biological activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). researchgate.net The quality of a QSAR model is assessed by statistical parameters such as the coefficient of determination for the training set (R²) and the cross-validated R² (Q²), which measure the model's fitting and predictive power, respectively. nih.govfrontiersin.org

In one study on naphthyridine derivatives, predictive QSAR models were generated with R² values up to 0.862 for the training set and R² values up to 0.775 for the test set, indicating a strong correlation between the selected descriptors and the observed biological activity. researchgate.net The results highlighted that polarizability, electronegativity, and the presence of aromatic nitrogen functional groups are important for the activity of these compounds. researchgate.net Another QSAR study on 1,8-naphthyridin-4-ones as photosystem II inhibitors developed a model that accounted for about 87% of the variation in inhibitory potency, suggesting that the position, size, and polarity of substituents are key controlling factors. acs.org The development of such models can efficiently guide the rational design of new, more potent naphthyridine derivatives. researchgate.net

Table 4: Key Components of a QSAR Study

ComponentDescriptionExample/Purpose
Dataset A collection of compounds with known chemical structures and measured biological activities (e.g., IC50).A series of naphthyridine derivatives tested for anti-HIV activity. researchgate.net
Molecular Descriptors Numerical values that characterize the physicochemical properties of the molecules (e.g., electronic, steric, hydrophobic).Dipole moment, HOMO/LUMO energies, molecular weight, LogP. walisongo.ac.id
Model Development A statistical method (e.g., Multiple Linear Regression (MLR), Partial Least Squares (PLS)) is used to build a mathematical equation linking descriptors to activity. researchgate.netpIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...
Model Validation The model's predictive ability is tested using internal (cross-validation) and external (test set) validation techniques.Calculating R², Q², and predicting the activity of a separate test set of compounds. nih.govresearchgate.net
Mechanistic Interpretation The descriptors included in the final model are analyzed to understand which molecular properties are important for the desired activity.Concluding that increased polarizability and specific functional groups enhance activity. researchgate.net

Coordination Chemistry of Naphthyridine Ligands, Including 7 Amino 1,8 Naphthyridin 2 Yl Methanol Derivatives

Polydentate Ligand Properties and Chelation Modes

1,8-naphthyridine (B1210474) derivatives are well-recognized for their capacity to function as polydentate ligands, meaning they can bind to a metal center through multiple donor atoms. youtube.com The two nitrogen atoms within the 1,8-naphthyridine core are strategically positioned to form stable chelate rings with metal ions. This chelation enhances the stability of the resulting complexes compared to analogous complexes with monodentate ligands, an observation known as the chelate effect. youtube.com

The coordination modes of 1,8-naphthyridine ligands are diverse and can be influenced by the nature of the metal ion, the substituents on the naphthyridine ring, and the reaction conditions. Common chelation modes include:

Bidentate Chelating: The most common mode where both nitrogen atoms of the naphthyridine ring coordinate to a single metal center, forming a stable five-membered chelate ring. researchgate.net

Bridging Bidentate: In this mode, the two nitrogen atoms of the naphthyridine ligand bridge two different metal centers. This is particularly prevalent in the formation of bimetallic and polymetallic complexes. researchgate.netacs.org

Monodentate: Although less common, 1,8-naphthyridine derivatives can sometimes coordinate through only one of the nitrogen atoms, particularly if steric hindrance prevents bidentate chelation. researchgate.net

The introduction of a substituent like the aminomethanol (B12090428) group in (7-Amino-1,8-naphthyridin-2-yl)methanol can further expand the coordination possibilities. The amino group and the hydroxyl group can also participate in coordination, potentially leading to tridentate or even more complex binding modes, depending on the specific metal ion and reaction conditions.

Ligand TypeDescriptionCommon Coordination Modes
Monodentate Ligand binds to a central metal atom through only one donor atom.Terminal
Bidentate Ligand binds to a central metal atom through two donor atoms.Chelating, Bridging
Polydentate Ligand binds to a central metal atom through more than two donor atoms.Chelating, Bridging

Synthesis and Characterization of Metal Complexes (e.g., with Copper(I), Cobalt(II), Cadmium(II), Platinum, Iridium(III))

The synthesis of metal complexes with 1,8-naphthyridine-based ligands, including derivatives of this compound, is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Copper(I) Complexes: Copper(I) complexes of 1,8-naphthyridine ligands have been synthesized and are of interest for their potential catalytic activity and role in bioinorganic chemistry. acs.orgresearchgate.net For example, bimetallic copper(I) complexes supported by hexadentate naphthyridine-based macrocyclic ligands have been prepared and characterized. acs.orgresearchgate.net These complexes can exhibit labile coordination, which can be influenced by the choice of counterion. acs.org The synthesis often involves the reaction of the ligand with a copper(I) precursor like tetrakis(acetonitrile)copper(I) tetrafluoroborate. acs.orgresearchgate.net

Cobalt(II) Complexes: Cobalt(II) complexes with 1,8-naphthyridine have been synthesized and structurally characterized. researchgate.net For instance, complexes such as [Co(napy)₂Cl₂] and Co(napy)₄₂ have been prepared, where 'napy' represents 1,8-naphthyridine. researchgate.net X-ray crystallography has been crucial in determining the coordination geometry around the cobalt(II) center, which can vary from tetrahedral to octahedral depending on the stoichiometry and the other ligands present. researchgate.netrsc.orgyoutube.com

Cadmium(II) Complexes: Cadmium(II) complexes with Schiff base ligands derived from 2-aminopyridine (B139424), a related heterocyclic amine, have been synthesized and characterized. nih.govnih.govresearchgate.netresearchgate.net These studies provide insights into the coordination behavior of cadmium(II) with nitrogen-containing ligands. The geometry of cadmium(II) complexes can range from distorted tetrahedral to square pyramidal, depending on the ligand and counter-ions. nih.gov

Platinum and Iridium(III) Complexes: Platinum and Iridium(III) complexes containing 1,8-naphthyridine and its derivatives are of significant interest due to their potential applications in materials science, particularly in organic light-emitting diodes (OLEDs). rsc.orgnih.govflinders.edu.aumdpi.com The synthesis of these complexes often involves the reaction of the naphthyridine ligand with a suitable platinum or iridium precursor, such as PtCl₂(COD) or IrCl₃·xH₂O, followed by the introduction of other ancillary ligands. nih.govmdpi.com Characterization using techniques like NMR spectroscopy and X-ray crystallography is essential to confirm the structure and coordination environment of the metal center. nih.govmdpi.comnih.govresearchgate.net

Metal IonTypical PrecursorCommon Coordination GeometriesCharacterization Techniques
Copper(I) [Cu(MeCN)₄]BF₄Tetrahedral, Trigonal PlanarNMR, IR, X-ray Crystallography
Cobalt(II) CoCl₂·6H₂OTetrahedral, OctahedralUV-Vis, Magnetic Susceptibility, X-ray Crystallography
Cadmium(II) CdCl₂Tetrahedral, Square PyramidalNMR, Elemental Analysis, X-ray Crystallography
Platinum(II) PtCl₂(COD)Square PlanarNMR, X-ray Crystallography
Iridium(III) IrCl₃·xH₂OOctahedralNMR, Photoluminescence Spectroscopy, X-ray Crystallography

Electronic and Photophysical Properties of Naphthyridine-Metal Complexes

The electronic and photophysical properties of metal complexes containing 1,8-naphthyridine ligands are a major area of research, largely driven by their potential use in optoelectronic devices and as photoredox catalysts. rsc.orgresearchgate.netrsc.org

The absorption spectra of these complexes typically show intense bands in the UV region corresponding to π-π* transitions within the ligand, and often, metal-to-ligand charge transfer (MLCT) bands in the visible region. nih.govnih.govnih.gov The energy of these MLCT bands can be tuned by modifying the substituents on the naphthyridine ligand and by changing the metal ion.

Many iridium(III) and platinum(II) complexes of 1,8-naphthyridine derivatives exhibit strong luminescence, often phosphorescence, at room temperature. rsc.org This emission arises from the decay of an excited triplet state to the ground singlet state. The color and quantum yield of the emission can be finely tuned by careful ligand design. For example, iridium(III) complexes with naphthyridine-based ligands have been developed that show emission from green to red with high quantum efficiencies, making them suitable for use in OLEDs. rsc.org The photophysical properties of zirconium(IV) complexes with related polypyridyl ligands have also been investigated, revealing complex luminescence behavior including prompt and delayed fluorescence. nih.gov

Catalytic Applications of Naphthyridine-Based Metal Complexes

Metal complexes based on 1,8-naphthyridine ligands have emerged as effective catalysts in a variety of organic transformations. researchgate.net The close proximity of the two nitrogen atoms in the naphthyridine core can facilitate bimetallic cooperativity in catalysis, where two metal centers work in concert to activate substrates and promote reactions. acs.org

Copper-Catalyzed Reactions: Copper complexes of 1,8-naphthyridine ligands have been utilized in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click" chemistry reaction. acs.org Bimetallic copper complexes have been shown to be active in these reactions, with evidence suggesting a bimetallic mechanism. acs.org

Palladium- and Platinum-Catalyzed Reactions: Palladium complexes of 1,8-naphthyridine derivatives have been investigated for their catalytic activity in cross-coupling reactions. nih.govflinders.edu.au The ability to switch the coordination mode of the ligand through deprotonation can provide a means to control the catalytic activity. nih.govflinders.edu.au

Manganese-Catalyzed Reactions: A manganese(I) complex featuring a proton-responsive 1,8-naphthyridine-N-oxide scaffold has been shown to be an effective catalyst for the α-alkylation of ketones with primary alcohols. acs.org The presence of a hydroxyl group on the ligand was found to be crucial for the catalytic activity, highlighting the importance of ligand design in catalysis. acs.org

Other Metals: Rhodium, iridium, and ruthenium complexes of 1,8-naphthyridine-based ligands have also been employed in various catalytic processes. researchgate.net The versatility of the naphthyridine scaffold allows for the development of a wide range of catalysts with tailored properties for specific applications.

Supramolecular Chemistry and Advanced Materials Applications of Naphthyridine Derivatives

Formation of Supramolecular Assemblies via Hydrogen Bonding

The unique arrangement of hydrogen bond donors and acceptors on the 1,8-naphthyridine (B1210474) ring is a primary driver for its use in supramolecular chemistry. The 2-amino-1,8-naphthyridine moiety features a distinct donor-acceptor-acceptor (DAA) hydrogen-bonding pattern, which is complementary to the acceptor-donor-donor (ADD) pattern of guanine (B1146940). This complementarity is a powerful tool for directing molecular self-assembly.

In the solid state, derivatives of 1,8-naphthyridine frequently form well-defined supramolecular structures. For instance, the crystal structure of 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate reveals that adjacent molecules are linked into tapes through N—H⋯N and N—H⋯O hydrogen bonds, which then form a three-dimensional network. Similarly, 2-Amino-7-chloro-1,8-naphthyridine forms dimers through intermolecular N—H⋯N hydrogen bonds, which are further extended into one-dimensional chains by π–π stacking interactions.

The presence of both an amino group (a hydrogen bond donor) and a hydroxymethyl group (both a donor and an acceptor) in (7-Amino-1,8-naphthyridin-2-yl)methanol allows for the formation of robust and diverse hydrogen-bonded networks. nih.govmdpi.com These interactions are not only crucial for crystal engineering but also for the stability of larger, non-covalent assemblies in solution. The directionality and strength of these hydrogen bonds can be used to construct predictable one-, two-, or three-dimensional structures. researchgate.netnih.govresearchgate.net

Compound Hydrogen Bonding Motif Resulting Assembly
7-Amino-1,8-naphthyridin-2(1H)-oneN—H⋯N and N—H⋯O3D Network
2-Amino-7-chloro-1,8-naphthyridineN—H⋯N1D Chain via Dimers
This compoundN—H⋯N, N—H⋯O, O—H⋯N, O—H⋯OPotential for complex networks

Design and Synthesis of Naphthyridine-Based Helical Foldamers and Macrocycles

The conformational preferences of linked aromatic heterocycles have been harnessed to create foldamers—oligomers that adopt stable, predictable secondary structures, such as helices. The 1,8-naphthyridine unit has been successfully incorporated into such architectures. By alternating 1,8-naphthyridine with other heterocycles like pyrimidine, chemists have synthesized oligomers that fold into helices with large internal cavities capable of binding ions. acs.orgacs.org The control over the helical conformation is derived from the transoid preference of the inter-ring bond. acs.org These artificial helices demonstrate that the principles of molecular folding can be extended to larger, fused heterocyclic systems. acs.org

Macrocycles, large cyclic molecules, represent another important class of supramolecular hosts. The synthesis of macrocycles containing electrophiles and alkyne handles has been achieved through solid-phase methods, allowing for the rapid generation of diverse molecular libraries. nih.gov While the direct synthesis of a macrocycle from this compound has not been explicitly detailed in the reviewed literature, its bifunctional nature makes it an ideal candidate for such constructions. The synthesis of 2-Amino-7-hydroxymethyl-1,8-naphthyridine (an alternative name for the title compound) has been reported, proceeding from 2-amino-7-methylnaphthyridine via oxidation and subsequent deprotection. nih.gov This synthetic accessibility provides a clear pathway for its use as a monomer in the creation of larger, functional macrocyclic and helical structures. nih.gov

Synthesis of this compound (5) nih.gov <

Scheme 1: Synthesis of 2-Amino-7-hydroxymethyl-1,8-naphthyridine (5)

Protection: 2-Amino-7-methyl-1,8-naphthyridine (1) is acetylated to form 2-acetylamino-7-methyl-1,8-naphthyridine (2).

Oxidation: The methyl group of compound 2 is oxidized to an aldehyde (3).

Reduction & Deprotection: The aldehyde (3) is reduced to a hydroxymethyl group (4), followed by hydrolysis of the acetyl group to yield the final product (5).

Molecular Recognition Systems

The ability of 1,8-naphthyridine derivatives to engage in specific molecular recognition events is one of their most studied properties. The DAA hydrogen-bonding surface of 2-amino-1,8-naphthyridine is highly complementary to the ADD surface of guanine, a nucleobase in DNA. acs.org This specific interaction has been exploited to design molecules that can recognize and bind to guanine-rich sequences in DNA, including single guanine bulges and G-G mismatches. acs.orgnih.govnih.gov For example, 2-acylamino-1,8-naphthyridine has been shown to selectively bind to a single guanine bulge, stabilizing the DNA duplex. acs.org The binding affinity can be significant, with association constants on the order of 10^5 M⁻¹ for the interaction between a naphthyridine derivative and a guanine base in a DNA duplex containing an abasic site. nih.gov

The recognition capabilities of naphthyridines extend beyond nucleobases. Receptors incorporating naphthyridine units have been designed to bind biotin (B1667282) analogues, demonstrating the versatility of this scaffold in recognizing biologically relevant molecules through hydrogen bonding. mdpi.comnih.gov The modification of substituents on the naphthyridine ring can modulate binding affinity and selectivity, a principle that is key to developing targeted molecular probes. oup.com The this compound compound, with its inherent recognition site and a functional handle for further elaboration, serves as a valuable platform for designing sophisticated molecular recognition systems.

Naphthyridine Derivative Target Molecule Key Interaction Binding Constant (K_b) / Effect
2-Acylamino-1,8-naphthyridineGuanine bulge in DNAHydrogen BondingSelective increase in DNA melting temp. acs.org
2-Acetylamino-7-methyl-1,8-naphthyridineGuanine opposite an abasic siteHydrogen Bonding3.4 x 10^5 M⁻¹ nih.gov
N,N'-bis(7-methyl-1,8-naphthyridin-2-yl) derivativesBiotin methyl esterHydrogen BondingHigh association constants (e.g., K_b > 4900) nih.gov
2-Amino-7-methyl-1,8-naphthyridineCytosine opposite an abasic siteFluorescence QuenchingSelective fluorescence response acs.org

Applications in Optoelectronic Devices (e.g., Light-Emitting Diodes, Dye-Sensitized Solar Cells)

The rigid, aromatic structure of the 1,8-naphthyridine core imparts favorable electronic properties that are attractive for applications in optoelectronic devices. While research into this compound for these specific applications is not widespread, related derivatives have shown considerable promise.

In the field of Organic Light-Emitting Diodes (OLEDs) , naphthyridine has been used as an acceptor moiety in thermally activated delayed fluorescence (TADF) emitters. When combined with various donor units, these emitters exhibit excellent TADF properties, including a small energy gap between the singlet and triplet states and high photoluminescence quantum yields. A green TADF OLED incorporating a 10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazine emitter achieved a maximum external quantum efficiency of 16.4%.

For Dye-Sensitized Solar Cells (DSSCs) , the 1,8-naphthyridyl moiety has been incorporated into ruthenium-based photosensitizers. nih.gov The electron-withdrawing nature of the naphthyridine unit helps to lower the energy of the ligand's π* orbital, which extends the absorption spectrum of the dye into the red region of the visible spectrum. nih.gov This leads to improved incident photon-to-current efficiencies at longer wavelengths compared to standard ruthenium dyes. nih.gov Although many successful DSSC dyes are based on other scaffolds like naphthalimides, the demonstrated utility of the naphthyridine core highlights its potential. researchgate.net The amino and hydroxymethyl groups of this compound could serve as anchor points or be modified to tune the electronic properties for optimal performance in both OLEDs and DSSCs.

Fluorescent Chemosensors and Probes for Ion Recognition

The 1,8-naphthyridine scaffold is an excellent fluorophore, and its derivatives are increasingly being developed as fluorescent chemosensors for the detection of ions and other analytes. The fluorescence properties are often modulated by a photoinduced electron transfer (PET) mechanism. In a typical PET sensor, a receptor unit is linked to the fluorophore. In the absence of the target analyte, the fluorescence is "off" or quenched due to electron transfer from the receptor to the excited fluorophore. Upon binding the analyte, this PET process is inhibited, and the fluorescence is "switched on".

Naphthyridine-based sensors have been designed for various ions. For example, a chemodosimeter based on a 1-(7-acetamino-1,8-naphthyridyl)ethene derivative was developed for the selective detection of Zn²⁺ and Cu²⁺. capes.gov.br The system showed a dual-emission response for Zn²⁺ and an "on-off" response for Cu²⁺. capes.gov.br Other systems have been created for sensing amines and proteins in aqueous media, where the probe reacts with primary amines to yield highly emissive products with large Stokes shifts. acs.org

The principles for designing such sensors are well-established, with many examples based on related fluorophores like 4-amino-1,8-naphthalimide, which has been used to create highly selective PET sensors for Zn(II). nih.gov The this compound molecule contains both the fluorescent 1,8-naphthyridine core and functional groups (amino and hydroxyl) that can act as or be modified to form specific ion-binding receptors, making it a promising candidate for the development of new fluorescent probes.

Sensor Type Fluorophore Analyte Sensing Mechanism
Chemodosimeter1,8-Naphthyridine derivativeZn²⁺, Cu²⁺Coordination and Hydrolysis capes.gov.br
Amine-Reactive Probe1,8-Naphthyridine derivativePrimary Amines, ProteinsCovalent Reaction acs.org
PET Sensor4-Amino-1,8-naphthalimideZn(II)Photoinduced Electron Transfer (PET) nih.gov
DNA Probe2-Amino-7-methyl-1,8-naphthyridineCytosine/GuanineFluorescence Quenching acs.org

Structure Activity Relationship Sar and Molecular Design Principles for Naphthyridine Derivatives

Impact of Substituent Effects on Biological Activity

The biological profile of 1,8-naphthyridine (B1210474) derivatives can be finely tuned by the introduction of different functional groups. Research into this class of compounds has illuminated several key trends regarding substituent effects.

Modifications at the 3rd position of the 1,8-naphthyridine nucleus have been a significant focus. Studies have shown that incorporating various secondary amines at this position can enhance binding efficiency and potency, particularly towards targets like the Adenosine (B11128) A2A receptor. nih.gov For instance, the synthesis of a series of 1,8-naphthyridine-3-carboxamide derivatives revealed that specific substituents are crucial for affinity towards cannabinoid receptors. ebi.ac.uk

The introduction of halogen atoms, such as chlorine, has also been shown to be a successful strategy. In a study on 1,8-naphthyridine-3-carboxylic acid derivatives, compounds substituted with chlorine were found to be the most active against the tested microbial strains, demonstrating remarkable bactericidal activity. semanticscholar.org

Furthermore, the development of anti-tubercular agents based on the 1,8-naphthyridine-3-carbonitrile (B1524053) scaffold has highlighted the importance of specific heterocyclic moieties. A derivative containing a 5-nitrofuran ring attached to a piperazine (B1678402) substituent demonstrated outstanding anti-tubercular efficacy, indicating that complex heterocyclic systems can impart potent activity. rsc.orgresearchgate.net

Positional Isomerism and Activity Modulation

Positional isomerism, where functional groups are located at different positions on the naphthyridine scaffold, plays a critical role in modulating biological activity and target selectivity. nih.gov The arrangement of atoms within the molecule can dramatically alter its three-dimensional shape, electronic properties, and ability to interact with biological targets. rsc.org

A clear example of this is seen in the comparison of 1,8-naphthyridin-2(1H)-one and 1,8-naphthyridin-4(1H)-one derivatives. Based on previously reported 1,8-naphthyridin-4(1H)-on-3-carboxamides, researchers designed and synthesized new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives. This isomeric switch resulted in compounds with subnanomolar affinity for the CB2 cannabinoid receptor and a high selectivity ratio over the CB1 receptor. ebi.ac.uk This demonstrates how changing the position of a single keto group within the naphthyridine core can redirect the compound's selectivity towards different biological targets.

Studies on other classes of molecules, such as naphthalene (B1677914) diimides, further reinforce the importance of positional isomerism. The interchange of side-chain positions can lead to improved cell proliferation potency and enhanced stabilization of G-quadruplex DNA structures. nih.gov This principle is broadly applicable in drug design and underscores the need to explore various positional isomers of a lead compound to optimize its pharmacological profile. The differentiation of positional isomers is a significant analytical challenge, as isomers can have different legal classifications and biological effects. nih.gov

Rational Design of Novel Naphthyridine Analogues

The rational design of novel analogues of (7-Amino-1,8-naphthyridin-2-yl)methanol involves leveraging existing knowledge of SAR to create new molecules with improved potency, selectivity, and pharmacokinetic properties. ebi.ac.uk A common strategy is the molecular hybridization approach, where known pharmacophores are combined into a single molecule. This was successfully used to design 1,8-naphthyridine-3-carbonitrile derivatives with anti-mycobacterial activity. rsc.orgrsc.org

Another key aspect of rational design is the use of computational tools to predict the properties of designed molecules before synthesis. In-silico screening using tools to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties helps in filtering out compounds with undesirable characteristics early in the drug discovery process. researchgate.net For example, Lipinski's "Rule of Five" is often used to assess the "drug-likeness" of designed compounds, ensuring they have properties favorable for oral bioavailability. acs.org

The design of 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as selective cannabinoid-2 receptor agonists was based on a previously established scaffold, demonstrating an iterative design process. ebi.ac.uk By making strategic modifications, such as introducing benzyl (B1604629) and carboxy-4-methylcyclohexylamide substituents, researchers were able to develop potent and selective CB2 agonists. ebi.ac.uk This highlights a design strategy where a known active scaffold is systematically modified to enhance a specific biological activity.

Molecular Docking and Computational Screening for Target Interactions

Molecular docking and computational screening are indispensable tools in modern drug discovery for predicting how a ligand, such as a naphthyridine derivative, might interact with a protein target at the molecular level. researchgate.netresearchgate.net These in-silico techniques allow for the rapid evaluation of large libraries of compounds, prioritizing those with the highest predicted binding affinity for synthesis and biological testing. researchgate.net

Numerous studies have employed molecular docking to investigate the interactions of 1,8-naphthyridine derivatives with various biological targets.

Anti-Breast Cancer Agents: In one study, seventeen novel 1,8-naphthyridine derivatives were docked into the human estrogen receptor. Several compounds showed better binding energy than the standard drug, Tamoxifen, with docking scores ranging from -163.729 to -169.796 Kcal/mol. researchgate.net

Anti-Parkinson's Agents: To identify potential A2A receptor antagonists, newly synthesized 1,8-naphthyridine derivatives were subjected to molecular docking. The results showed good binding efficiency, with one compound achieving a docking score of -8.562 and a binding free energy of -64.13 kcal/mol. nih.gov

Antimicrobial Agents: Docking studies of 1,8-naphthyridine-3-carboxylic acid derivatives against Salmonella typhi DNA gyrase B suggested that the compounds act as covalent crosslinkers and intercalate with DNA, explaining their antibacterial activity. semanticscholar.org

Anti-Tuberculosis Agents: A highly active 1,8-naphthyridine-3-carbonitrile derivative (ANA-12) was docked against the InhA enzyme from Mycobacterium tuberculosis. The study revealed key interactions, including hydrogen bonds and salt bridges, with a glide score of -8.424 kcal/mol. rsc.orgrsc.org

p53-MDM2/X Interaction Inhibitors: A 1,8-naphthyridine-containing compound was computationally studied as a potential dual inhibitor of p53-MDM2/X interactions. Molecular docking predicted a higher potential to inhibit these targets compared to a known dual inhibitor. strategian.com

These computational studies not only predict binding affinity but also provide insights into the specific amino acid residues involved in the interaction, guiding further rational design efforts. rsc.orgresearchgate.net

Interactive Data Table: Molecular Docking of 1,8-Naphthyridine Derivatives

Compound SeriesTarget ProteinPDB IDTop Docking Score (kcal/mol)Key FindingsReference
1,8-Naphthyridine DerivativesHuman Estrogen Receptor1ERR-169.796Better binding energy than Tamoxifen. researchgate.net
1,8-Naphthyridine-3-carboxamidesAdenosine A2A Receptor--8.562Good binding efficiency, potential A2A antagonists. nih.gov
1,8-Naphthyridine-3-carboxylic AcidsS. typhi DNA Gyrase B4KRA-High C-scores, indicating effective binding. semanticscholar.org
1,8-Naphthyridine-3-carbonitriles (ANA-12)M. tuberculosis InhA4TZK-8.424Forms stable complex with key amino acids. rsc.orgrsc.org
1,8-Naphthyridine Compound (CPO)MDM2/MDMX--Higher predicted inhibition potential than standard. strategian.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (7-amino-1,8-naphthyridin-2-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions starting from aldehyde precursors. For example, refluxing aldehyde derivatives (e.g., 2 mmol aldehyde) with ethanol and Mg-Al hydrotalcite catalysts under TLC monitoring achieves intermediates, which are crystallized from ethanol . Optimization involves adjusting reflux time, solvent polarity, and catalyst loading. For purification, recrystallization in ethanol or methanol is preferred to remove unreacted acetyl compounds .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, crystallographic studies reveal planar molecular geometry with hydrogen-bonding networks (N–H⋯N/O) stabilizing the structure . Complementary techniques include:

  • NMR : To verify amine (-NH2) and hydroxyl (-OH) proton signals.
  • FT-IR : To identify characteristic C=N (1600–1650 cm⁻¹) and NH/OH stretches (3200–3500 cm⁻¹).
  • Mass Spectrometry : To confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. What strategies are effective for introducing functional groups to the naphthyridine core, and how do steric/electronic effects influence reactivity?

  • Methodological Answer : Electrophilic substitution at the 7-amino group is feasible. For example:

  • Acylation : React with acetic anhydride in benzene under reflux to yield 2-acetamido derivatives .
  • Nitration : Use HNO3/H2SO4 at 100°C to produce nitro derivatives (e.g., 7-amino-3,7-dinitro-4-m-nitrophenyl), though regioselectivity may require HPLC or column chromatography to resolve isomeric mixtures .
  • Suzuki Coupling : Palladium-catalyzed cross-coupling for aryl/heteroaryl group introduction .

Q. How can contradictions in spectroscopic data (e.g., unexpected byproducts or low yields) be resolved during synthesis?

  • Methodological Answer :

  • Troubleshooting : If TLC shows multiple spots, vary reaction time/temperature or use scavengers (e.g., molecular sieves for water-sensitive steps).
  • Byproduct Analysis : Employ LC-MS or 2D NMR (e.g., HSQC, HMBC) to identify side products. For example, unintended Michael adducts may form during chalcone synthesis .
  • Yield Optimization : Switch to microwave-assisted synthesis for faster kinetics or use ionic liquids as green solvents .

Q. What computational methods are suitable for predicting the physicochemical properties or binding modes of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., STAT1 transcription factors, as seen in 1,8-naphthyridine derivatives) .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP) and bioavailability .

Pharmacological and Mechanistic Questions

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF7), with IC50 determination .
  • STAT1 Modulation : Luciferase reporter assays to assess STAT1 transcriptional enhancement, as seen in 2-(1,8-naphthyridin-2-yl)phenol derivatives .
  • Antimicrobial Testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .

Data Reproducibility and Crystallography

Q. How can crystallographic data reproducibility be ensured for hydrates or solvates of this compound?

  • Methodological Answer :

  • Crystallization : Use vapor diffusion (e.g., diethyl ether into CH3CN-MeOH) to grow single crystals. Monitor humidity to prevent hydrate/solvate variability .
  • Validation : Cross-check unit cell parameters with CCDC databases and refine structures using SHELXL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.